![molecular formula C11H14ClN B2698803 6'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride CAS No. 2197062-63-6](/img/structure/B2698803.png)

6'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

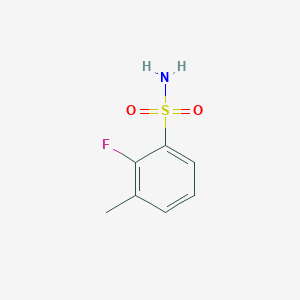

6'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride, also known as spiroindoline, is a synthetic compound that has been of great interest to researchers due to its potential applications in medicinal chemistry.

Scientific Research Applications

Syntheses of Spirocyclic Compounds

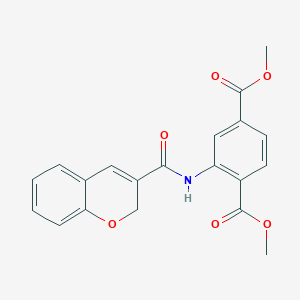

Cyclization through Sigmatropic Rearrangement : A methodology was developed for synthesizing spirocyclic compounds, including 2′-arylspiro[cyclopent[3]ene-1,3′-indole]s and 6-alkyl-5,6,7,10-tetrahydrocyclohepta[b]indoles, via cyclization through sigmatropic rearrangement of suitable 2,3-disubstituted indoles. This approach offers a versatile route to medicinally relevant scaffolds by altering the substituent at the 2-position of methyl 3-(4-chlorobut-2-enyl)-1H-indole-1-carboxylate, likely proceeding through [1,3]- and [3,3]-sigmatropic rearrangements of the vinylcyclopropane substituent of the indole intermediate (Chakraborty et al., 2013).

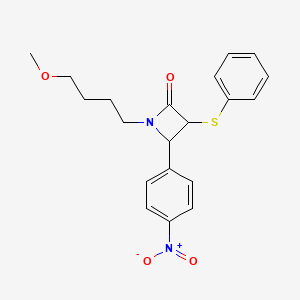

Catalyst-Free Cyclopropanation : The study demonstrated a highly diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones via a catalyst-free cyclopropanation using ethyl diazoacetate. This process highlights a straightforward approach to constructing spirocyclic frameworks in the absence of catalysts, showcasing the versatility of cyclopropanation reactions in organic synthesis (Maurya et al., 2014).

Synthesis of Spirocyclopropanated Analogues

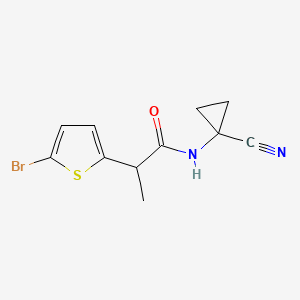

Synthesis of Spirocyclopropanated Analogues : The research into the addition of indole to methyl 2-chloro-2-cyclopropylideneacetate en route to spirocyclopropanated analogues of demethoxyfumitremorgine C and Tadalafil demonstrated the synthetic utility of spirocyclopropane compounds in accessing complex natural product analogues and pharmacologically active compounds. This synthesis pathway underscores the strategic value of cyclopropanation in diversifying the structural motifs accessible for drug development and chemical biology studies (Limbach et al., 2005).

Reactivity and Structural Analysis

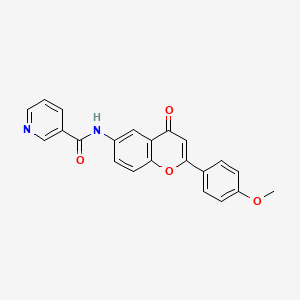

Reactivity of Spiroanthraceneoxazolidines with Cyclopropanes : An exploration of the reactivity of spiroanthraceneoxazolidines with spiro[cyclopropane-3,3′-indolin]-2-ones revealed the formation of corresponding spiro[pyrrolidine-3,3′-indolin]-2-ones, providing insights into the reactivity patterns of spirocyclic compounds and their potential in constructing complex molecular architectures relevant to medicinal chemistry and materials science (Buev et al., 2018).

properties

IUPAC Name |

6-methylspiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N.ClH/c1-8-2-3-9-10(6-8)12-7-11(9)4-5-11;/h2-3,6,12H,4-5,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALRTCYDPNQLLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3(CC3)CN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2698720.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2698723.png)

![N-(3-chlorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2698730.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2698735.png)

![2-[(4-Benzhydrylpiperazino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether](/img/structure/B2698740.png)

![3-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2698741.png)

![3-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2698742.png)

![(2Z)-2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2698743.png)